molecular formula C9H5N3O B1443079 3-Formylimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1019019-92-1

3-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B1443079
M. Wt: 171.16 g/mol
InChI Key: YSLAWDMCNJBCGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives, has been achieved via a one-pot approach . This involves the reaction of 1,1-bis(methylthio)-2-nitroethene, ethylenediamine/1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux . The protocol involves Michael reaction, imine-enamine tautomerization, and cyclization sequences .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Direct Formylation Using Iron Catalysis : 3-Formylimidazo[1,2-a]pyridine derivatives can be synthesized through an iron(III)-catalyzed C3-formylation reaction. This process uses dimethyl sulfoxide (DMSO) as both the carbonyl carbon source and solvent, producing structurally diverse derivatives in moderate to good yields (Xiang Shijian, Huoji Chen, & Qiang Liu, 2016).

Biological and Medicinal Applications

  • Antiproliferative Activity : Derivatives of 3-Formylimidazo[1,2-a]pyridine have been investigated for their antiproliferative activities. Certain compounds, particularly when modified, demonstrated significant antiproliferative activity and showed potential in cell cycle disruption and apoptosis induction (A. O. Sarhan et al., 2010).

Photophysical Studies

  • Fluorescent Properties : Compounds derived from 3-Formylimidazo[1,2-a]pyridine, such as benzimidazo-[1,2-a]-quinolines, exhibit fluorescent properties. These derivatives are useful in developing fluorescent disperse dyes, offering a range of colors from yellow to pink-red (V. Shenoy & S. Seshadri, 1989).

properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLAWDMCNJBCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylimidazo[1,2-a]pyridine-6-carbonitrile

CAS RN

1019019-92-1
Record name 3-formylimidazo[1,2-a]pyridine-6-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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